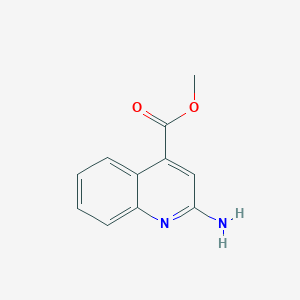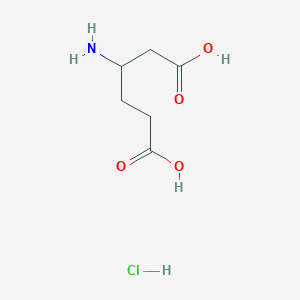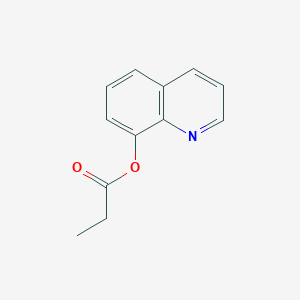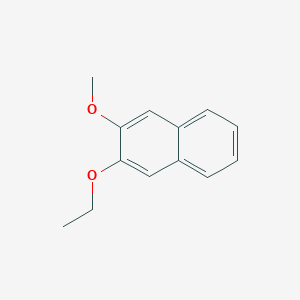
2-Ethoxy-3-methoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-3-methoxynaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 3 are replaced by ethoxy and methoxy groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-methoxynaphthalene can be achieved through several methods. One common approach involves the Williamson ether synthesis, where 2-methoxynaphthalene is reacted with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
2-Ethoxy-3-methoxynaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
科学的研究の応用
2-Ethoxy-3-methoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethoxy-3-methoxynaphthalene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
2-Methoxynaphthalene: Lacks the ethoxy group, making it less hydrophobic.
2-Ethoxynaphthalene: Lacks the methoxy group, altering its electronic properties.
3-Methoxynaphthalene: Substitution at a different position, affecting its reactivity.
Uniqueness
2-Ethoxy-3-methoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
2-ethoxy-3-methoxynaphthalene |
InChI |
InChI=1S/C13H14O2/c1-3-15-13-9-11-7-5-4-6-10(11)8-12(13)14-2/h4-9H,3H2,1-2H3 |
InChIキー |
BKSDMGMTRXGDIW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=CC=CC=C2C=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


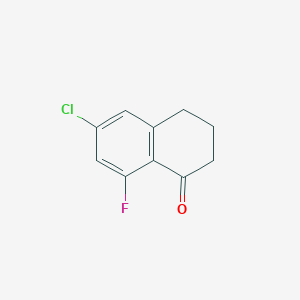
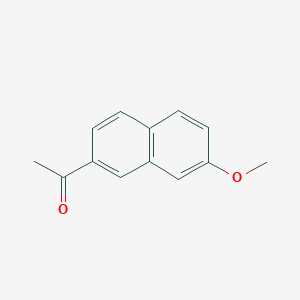

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)
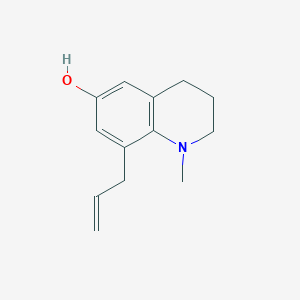
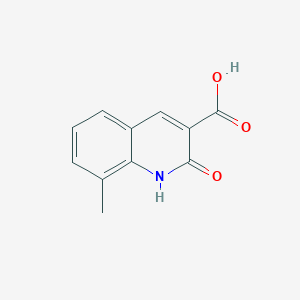
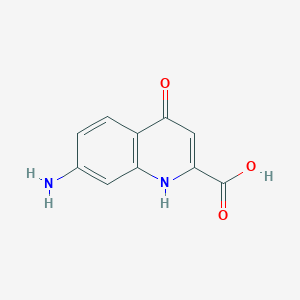
![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)


